

Refinement of patient stratification for AFM24 trials

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Compound of Interest

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Technical Support Center: AFM24 Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the refinement of patient stratification for **AFM24** clinical trials.

Frequently Asked Questions (FAQs) and Troubleshooting

Patient Stratification & Biomarker Analysis

Q1: What are the key biomarkers for stratifying patients for **AFM24** clinical trials?

A1: The primary biomarker for patient inclusion is the expression of Epidermal Growth Factor Receptor (EGFR) on tumor cells.[1][2] The mechanism of action of **AFM24** involves engaging the patient's own natural killer (NK) cells and macrophages via the CD16A receptor to target and eliminate EGFR-expressing tumor cells.[3][4] Therefore, assessment of both tumor EGFR expression and, in some contexts, peripheral NK cell characteristics is crucial.

Q2: What is the specific cutoff for EGFR positivity in **AFM24** trials?

A2: Patients are considered eligible if they have advanced or metastatic disease with positive immunohistochemical (IHC) staining for EGFR in >1% of tumor cells.[2]

Q3: How is EGFR expression quantitatively assessed?

A3: EGFR expression is quantitatively assessed using the H-score method on immunohistochemically stained tumor tissue. The H-score provides a continuous scale from 0 to 300, giving more weight to higher-intensity staining. A discriminatory threshold of an H-score ≥ 200 is often used to define "high" EGFR expression, while an H-score < 200 is considered "low" expression.

Immunohistochemistry (IHC) for EGFR Expression

Q4: We are observing weak or no staining in our EGFR IHC experiments. What could be the cause?

A4: Weak or no staining in EGFR IHC can arise from several factors:

- **Primary Antibody Issues:** The primary antibody concentration may be too low, or the antibody itself may have lost potency due to improper storage or multiple freeze-thaw cycles. Ensure the antibody is stored as recommended and consider titrating the antibody to find the optimal concentration.
- **Antigen Retrieval:** Inadequate antigen retrieval can prevent the primary antibody from accessing the EGFR epitope. Optimize the heat-induced epitope retrieval (HIER) method, including the buffer pH and heating time/temperature.
- **Tissue Fixation:** Over-fixation of the tissue can mask the antigen. If possible, reduce the fixation time.
- **Reagent Compatibility:** Ensure the secondary antibody is compatible with the primary antibody (e.g., an anti-mouse secondary for a mouse monoclonal primary).

Q5: Our EGFR IHC slides show high background staining. How can we troubleshoot this?

A5: High background staining can obscure specific signals. Consider the following troubleshooting steps:

- **Blocking:** Inadequate blocking of non-specific binding sites is a common cause. Use a serum from the same species as the secondary antibody was raised in for blocking.
- **Antibody Concentration:** The primary or secondary antibody concentrations may be too high, leading to non-specific binding. Try reducing the antibody concentrations.
- **Endogenous Peroxidase Activity:** If using an HRP-based detection system, endogenous peroxidase activity in the tissue can cause background. Quench with a 3% H₂O₂ solution before primary antibody incubation.
- **Washing Steps:** Insufficient washing between steps can lead to residual reagents and high background. Ensure thorough washing with an appropriate buffer (e.g., TBS-Tween 20).

Flow Cytometry for CD16A Expression on NK Cells

Q6: What is the general gating strategy for identifying CD16A-positive NK cells by flow cytometry?

A6: A common strategy involves first gating on the lymphocyte population based on forward and side scatter (FSC/SSC). From the lymphocyte gate, T cells are excluded using a CD3-negative gate. NK cells are then identified based on the expression of CD56 and CD16. The main cytotoxic NK cell subset is CD56^{dim}CD16^{pos}.

Q7: We are seeing a low percentage of CD16A-positive NK cells in our samples. What could be the reason?

A7: A low percentage of CD16A⁺ NK cells could be due to several factors:

- **Sample Quality:** The quality of the peripheral blood mononuclear cell (PBMC) sample is critical. Delays in processing or improper storage can affect cell viability and marker expression.
- **Antibody Clone and Titration:** The choice of anti-CD16 antibody clone and its concentration are important. Ensure the antibody is properly titrated to achieve optimal signal-to-noise ratio.

- **Gating Strategy:** An incorrect gating strategy can lead to the exclusion of the target population. Review your gating to ensure you are accurately identifying the lymphocyte and NK cell populations.
- **Patient-specific factors:** Certain viral infections or chronic inflammatory conditions can alter the proportions of NK cell subsets.

Q8: What are some common pitfalls to avoid during flow cytometry for NK cell analysis?

A8: Common pitfalls include:

- **Spectral Overlap:** In multicolor flow cytometry, ensure proper compensation to correct for spectral overlap between different fluorochromes.
- **Non-specific Antibody Binding:** Use Fc receptor blocking agents to prevent non-specific binding of antibodies to Fc receptors on cells like monocytes.
- **Viability Dyes:** Always include a viability dye to exclude dead cells, which can non-specifically bind antibodies and lead to false-positive results.

Data Presentation

Table 1: Patient Inclusion Criteria for **AFM24** Clinical Trials

| Criteria | Description | Reference |
|--------------------|---|-----------|
| Tumor Type | Advanced or metastatic solid tumors known to express EGFR. Specific cohorts have included non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and clear cell renal cell carcinoma (ccRCC). | |
| EGFR Expression | Positive immunohistochemical (IHC) staining for EGFR in >1% of tumor cells. | |
| Prior Therapy | Patients must have been previously treated with one or more lines of anticancer therapy and have documented radiological disease progression. | |
| Performance Status | Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1. | |

Table 2: Quantitative Response Data from **AFM24** Clinical Trials

| Patient Cohort | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
|----------------------|----------------------|--|---------------------------------------|-----------|
| EGFR mutant NSCLC | AFM24 Monotherapy | 13% (2 partial responses in 15 patients) | 47% (5 stable disease in 15 patients) | |
| EGFR wild-type NSCLC | AFM24 + atezolizumab | 1 confirmed complete response in 15 evaluable patients | 73.3% | |

Experimental Protocols

1. Immunohistochemistry (IHC) Protocol for EGFR Expression

This protocol provides a standardized method for the qualitative identification of EGFR protein in formalin-fixed, paraffin-embedded (FFPE) human tumor tissues.

Materials:

- FFPE tumor tissue sections (4-5 μ m) on positively charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 5% normal goat serum in PBS)
- Primary Antibody: Mouse anti-human EGFR monoclonal antibody

- Secondary Antibody: HRP-conjugated goat anti-mouse IgG
- DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5 minutes each).
 - Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
 - Rinse with deionized water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer and incubating in a water bath or steamer at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.
- Peroxidase Blocking:
 - Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
 - Rinse with wash buffer (e.g., PBS or TBS).
- Blocking:
 - Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
- Primary Antibody Incubation:

- Incubate slides with the primary EGFR antibody at the optimal dilution overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with wash buffer.
 - Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
- Detection:
 - Rinse slides with wash buffer.
 - Incubate with DAB substrate-chromogen solution until the desired stain intensity develops.
 - Rinse with deionized water.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate through graded ethanol series and clear in xylene.
 - Coverslip with mounting medium.

H-Score Calculation:

The H-score is calculated as follows: $H\text{-score} = [1 \times (\% \text{ cells } 1+) + 2 \times (\% \text{ cells } 2+) + 3 \times (\% \text{ cells } 3+)]$

- Staining Intensity:
 - 0: No staining
 - 1+: Weak staining
 - 2+: Moderate staining

- 3+: Strong staining

2. Flow Cytometry Protocol for CD16A Expression on Human NK Cells

This protocol describes a method for identifying and quantifying CD16A expression on peripheral blood NK cells.

Materials:

- Whole blood or isolated PBMCs
- FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Fc Block (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated antibodies:
 - Anti-human CD3 (T-cell exclusion)
 - Anti-human CD56 (NK cell identification)
 - Anti-human CD16 (NK cell subsetting and target receptor)
 - Viability dye (e.g., 7-AAD or propidium iodide)
- Lysing solution (for whole blood)
- Flow cytometer

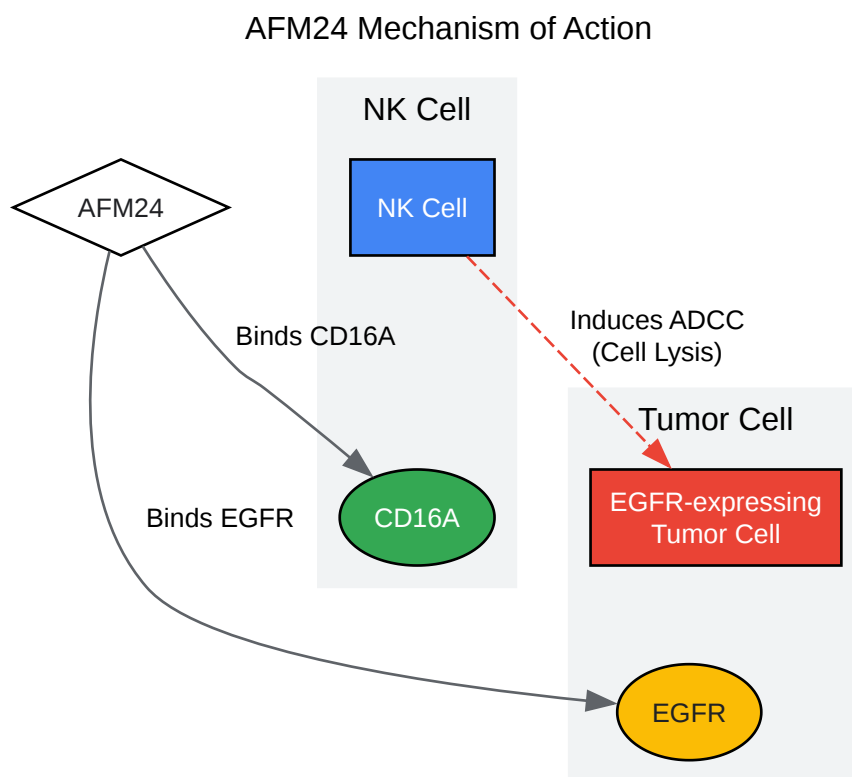
Procedure:

- Cell Preparation:
 - If using whole blood, collect in an appropriate anticoagulant tube (e.g., EDTA).
 - If using PBMCs, isolate via density gradient centrifugation (e.g., Ficoll-Paque).
- Staining:

- Add 50-100 μ L of whole blood or 1×10^6 PBMCs to a flow cytometry tube.
- Add Fc Block and incubate for 10 minutes at room temperature to block non-specific antibody binding.
- Add the cocktail of fluorochrome-conjugated antibodies (CD3, CD56, CD16) at pre-titrated optimal concentrations.
- Incubate for 20-30 minutes at 4°C in the dark.
- Lysis (for whole blood):
 - Add lysing solution according to the manufacturer's instructions to lyse red blood cells.
 - Incubate for the recommended time.
 - Centrifuge and wash the cells with FACS buffer.
- Washing (for PBMCs):
 - Add FACS buffer, centrifuge, and discard the supernatant. Repeat the wash step.
- Viability Staining:
 - Resuspend cells in FACS buffer.
 - Add the viability dye shortly before acquisition.
- Acquisition and Analysis:
 - Acquire events on a flow cytometer.
 - Analyze the data using appropriate software.
 - Gating Strategy:
 1. Gate on single cells.
 2. Gate on viable cells.

3. Gate on the lymphocyte population based on FSC and SSC.
4. From the lymphocyte gate, gate on CD3-negative cells.
5. From the CD3-negative population, analyze the expression of CD56 and CD16 to identify NK cell subsets (e.g., CD56dimCD16pos).

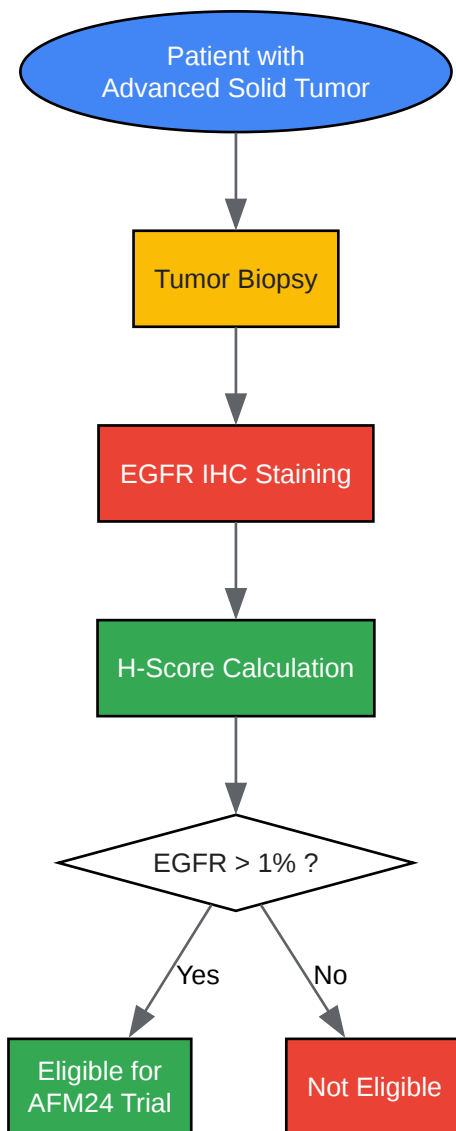
Visualizations

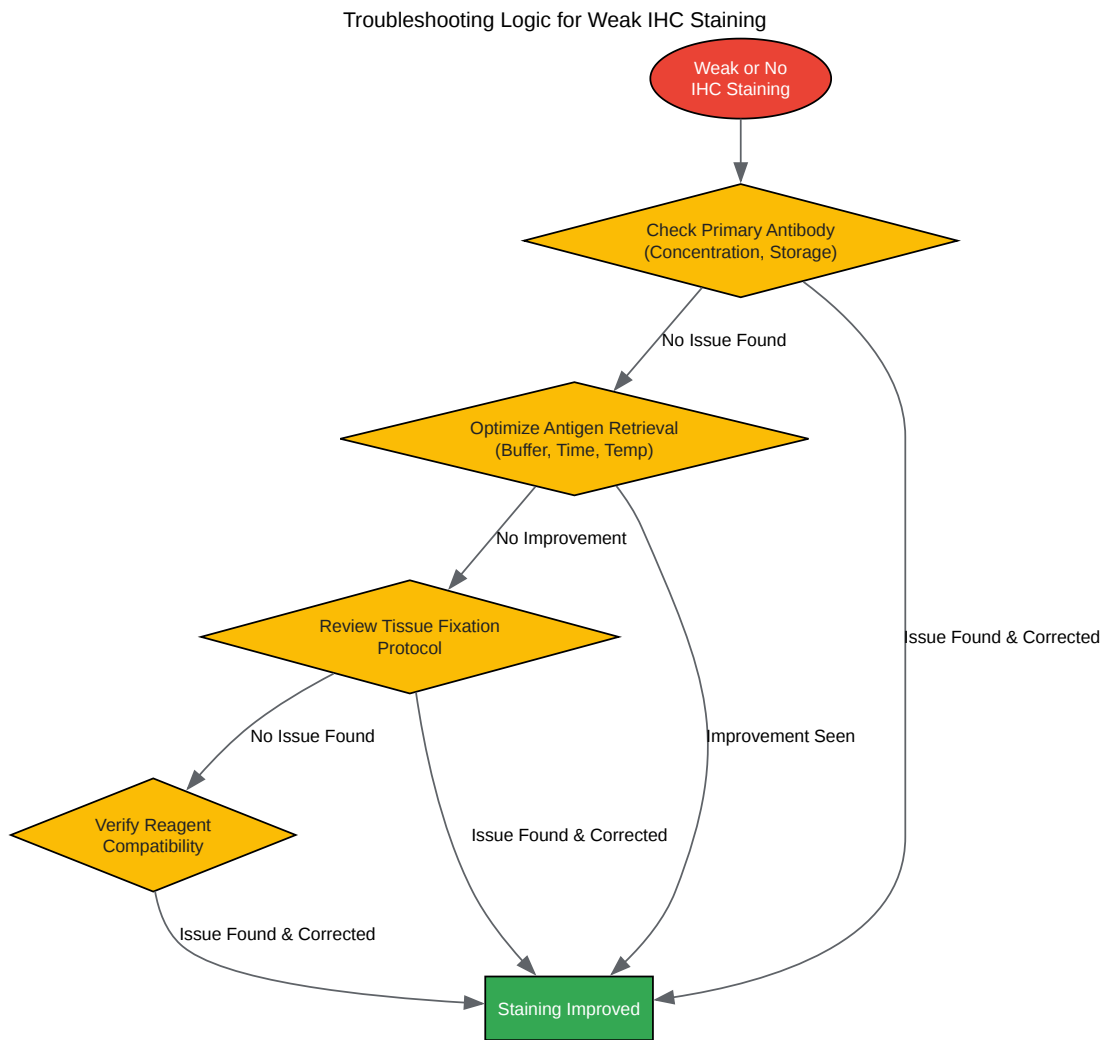


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Caption: **AFM24** simultaneously binds to EGFR on tumor cells and CD16A on NK cells, inducing Antibody-Dependent Cellular Cytotoxicity (ADCC).

Patient Stratification Workflow





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